

Spectroscopic Characterization of Dimethyl Sulfite: A Technical Guide

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Compound of Interest		
Compound Name:	Dimethyl sulfite	
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This technical guide provides a comprehensive overview of the spectroscopic data for **dimethyl sulfite**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a workflow for spectroscopic analysis are also presented to aid in the characterization of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **dimethyl sulfite**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for **Dimethyl Sulfite**[1]

Chemical Shift (δ)	Multiplicity	Solvent	Spectrometer Frequency
3.639	Singlet	CDCl3	300 MHz

Table 2: 13C NMR Spectroscopic Data for **Dimethyl Sulfite**[2]

Chemical Shift (δ) ppm	Solvent
53.5	Not specified



Infrared (IR) Spectroscopy

A detailed study of the matrix-isolation Fourier transform infrared (FTIR) spectroscopy of **dimethyl sulfite** has identified various vibrational modes. The most stable conformer is the GG conformer[3][4].

Table 3: Key IR Absorption Bands for **Dimethyl Sulfite**

Wavenumber (cm-1)	Assignment
~2950	C-H stretch
~1200	S=O stretch
~1000	C-O stretch
~750	S-O stretch

Note: The exact peak positions can vary depending on the experimental conditions (e.g., phase, solvent).

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for **Dimethyl Sulfite**[5]

m/z	Relative Intensity (%)	Proposed Fragment
110	100	[M]+ (Molecular Ion)
95	~50	[M - CH3]+
79	~40	[M - OCH3]+
64	~30	[SO2]+
45	~80	[CHO2]+

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.



Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. 1H and 13C NMR Spectroscopy

- Sample Preparation: A solution of **dimethyl sulfite** is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3). The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used for data acquisition.

1H NMR Parameters:

- Number of Scans: Typically 8-16 scans are sufficient.
- Relaxation Delay: A relaxation delay of 1-2 seconds is used.
- Pulse Width: A standard 90° pulse is applied.
- Spectral Width: A spectral width of approximately 10-15 ppm is set.

• 13C NMR Parameters:

- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.
- Relaxation Delay: A relaxation delay of 2-5 seconds is used.
- Pulse Program: A proton-decoupled pulse program is typically used to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phasecorrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier Transform Infrared (FT-IR) Spectroscopy

2.2.1. Neat Liquid FT-IR



- Sample Preparation: A single drop of neat dimethyl sulfite is placed between two salt plates (e.g., NaCl or KBr). The plates are gently pressed together to form a thin liquid film.
- Instrumentation: A standard FT-IR spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean, empty salt plates is first recorded.
 - The sample is then placed in the IR beam path, and the sample spectrum is recorded.
 - The final spectrum is presented in terms of transmittance or absorbance.
 - Spectral Range: Typically scanned from 4000 to 400 cm-1.
 - Resolution: A resolution of 4 cm-1 is generally sufficient.
 - Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

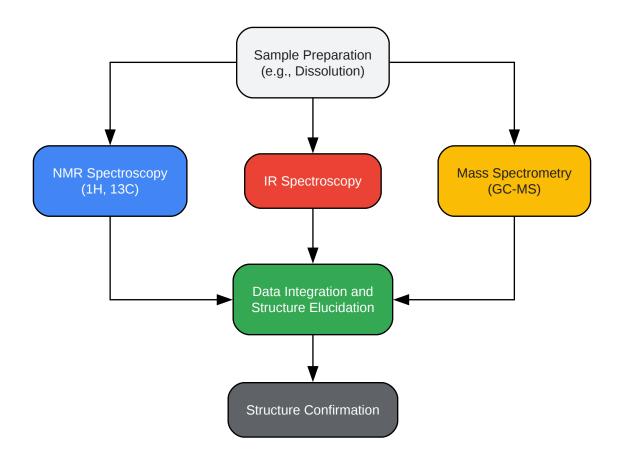
- 2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)
- Sample Preparation: A dilute solution of dimethyl sulfite in a volatile organic solvent (e.g., dichloromethane or methanol) is prepared.
- Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a nonpolar or weakly polar column like DB-5ms) is used.
- GC Parameters:
 - Injection Volume: 1 μL of the sample solution is injected.
 - Injector Temperature: Typically set to 250 °C.
 - Oven Temperature Program: A temperature ramp is used to separate the components of the sample. For a volatile compound like **dimethyl sulfite**, a starting temperature of around 50 °C held for a few minutes, followed by a ramp of 10-20 °C/min to a final temperature of 200-250 °C is a common starting point.



- o Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
- MS Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
 - Mass Range: A scan range of m/z 35-200 is appropriate to detect the molecular ion and expected fragments.
 - Ion Source Temperature: Typically maintained around 230 °C.
 - Quadrupole Temperature: Typically maintained around 150 °C.
- Data Analysis: The resulting mass spectrum for the chromatographic peak corresponding to dimethyl sulfite is analyzed for the molecular ion and fragmentation pattern.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like **dimethyl sulfite**, from sample preparation to structure elucidation.





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Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

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